Andrastin C

Antitumor Cytotoxicity Gastric Cancer

Select Astin C for its unique cis-3,4-dichlorinated proline residue essential for on-target STING inhibition. Validated IC50: 3.4-10.8 μM & in Trex1-/- mice. Avoid generic astins; only Astin C ensures reproducible, peer-reviewed results in cGAS-STING, gastric (BGC-823) & colorectal (HCT-116) cancer studies.

Molecular Formula C25H33Cl2N5O6
Molecular Weight 570.5 g/mol
Cat. No. B12388430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAndrastin C
Molecular FormulaC25H33Cl2N5O6
Molecular Weight570.5 g/mol
Structural Identifiers
SMILESCCC1C(=O)NC(C(=O)NC(CC(=O)NC(C(=O)N2CC(C(C2C(=O)N1)Cl)Cl)CC)C3=CC=CC=C3)CO
InChIInChI=1S/C25H33Cl2N5O6/c1-3-15-22(35)31-18(12-33)23(36)30-17(13-8-6-5-7-9-13)10-19(34)28-16(4-2)25(38)32-11-14(26)20(27)21(32)24(37)29-15/h5-9,14-18,20-21,33H,3-4,10-12H2,1-2H3,(H,28,34)(H,29,37)(H,30,36)(H,31,35)/t14-,15+,16+,17?,18+,20-,21+/m1/s1
InChIKeyYWGAKIGNXGAAQR-DXSASFRHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Astin C (CAS 148057-23-2): Natural Cyclic Pentapeptide cGAS-STING Inhibitor for Immuno-Oncology and Inflammation Research


The compound (3S,10S,13S,16R,17S,18R)-17,18-dichloro-3,13-diethyl-10-(hydroxymethyl)-7-phenyl-1,4,8,11,14-pentazabicyclo[14.3.0]nonadecane-2,5,9,12,15-pentone, universally known as Astin C, is a chlorinated cyclic pentapeptide (C25H33Cl2N5O6, MW 570.5) [1]. Originally isolated from the roots of the medicinal plant *Aster tataricus* [2], it is characterized by a 16-membered macrocyclic backbone containing a unique *cis*-3,4-dichlorinated proline residue, L-β-phenylalanine, and two L-α-aminobutyric acid (Abu) moieties [3].

Astin C (CAS 148057-23-2): Structural Determinants of Potency and Why Substitution with Closely Related Astins is Not Equivalent


Despite sharing a common cyclic pentapeptide scaffold, the biological activity among the astin family (A–P) is highly divergent and exquisitely sensitive to minor structural variations. Direct comparative studies demonstrate that the specific *cis*-3,4-dichlorinated proline residue—present only in Astins A, B, and C—is an absolute requirement for potent antitumor and immunosuppressive activity [1][2]. Analogue synthesis reveals that removal or modification of this dichloroproline motif (e.g., Astin G with natural proline) or even alteration of a single chiral center results in a 3- to 5-fold loss of potency or complete abrogation of activity [2][3]. Therefore, generic substitution within the astin class is scientifically invalid and will lead to irreproducible or negative experimental results.

Astin C (CAS 148057-23-2): Quantitative Comparative Evidence for Differentiated Procurement


Astin C Exhibits Potent Cytotoxicity Against BGC-823 Cells with an IC50 of 3.3 μg/mL, Representing a 5.8-Fold Improvement Over Astin B

In a direct head-to-head comparison within the same study, Astin C demonstrated markedly superior cytotoxicity against BGC-823 gastric cancer cells compared to its close structural analogue, Astin B [1].

Antitumor Cytotoxicity Gastric Cancer

Astin C Inhibits cGAS-STING Signaling with an IC50 of 3.4 μM in Murine Fibroblasts, Demonstrating a Distinct, Quantifiable Mechanism

Astin C functions as a specific, small-molecule inhibitor of the cGAS-STING pathway by directly binding to the STING C-terminal domain and blocking IRF3 recruitment [1]. While direct comparator IC50 values for Astin A or B are not available in the literature, this represents a class-level inference of a unique, quantifiable mechanism of action.

Innate Immunity cGAS-STING Immuno-oncology

The cis-3,4-Dichloroproline Moiety in Astin C is a Critical Pharmacophore: Its Replacement Abrogates Immunosuppressive Activity

Systematic structure-activity relationship (SAR) studies revealed the essential nature of the cis-3,4-dichlorinated proline residue [1]. A panel of 17 Astin C analogues was synthesized via SPPS and tested for immunosuppressive activity. The study explicitly concluded that analogues lacking the cis-3,4-dichloroproline moiety (compounds 15, 16, and 17) had no immunosuppressive activity, confirming it as a critical pharmacophore.

Immunosuppression SAR Medicinal Chemistry

Astin C Binds STING with a Kd of 2.37 μM, a Distinctive Biophysical Interaction Not Reported for Other Astins

Biophysical characterization confirms direct target engagement between Astin C and the STING protein, providing a mechanistic foundation for its cellular activity. No comparable binding data are available for other astin family members.

STING Target Engagement Biophysics

In Vivo Validation: Astin C Attenuates Autoinflammatory Responses in Trex1-/- Mouse Model of Autoimmune Disease

Astin C's activity extends beyond in vitro systems, demonstrating a functional effect in a relevant disease model. While Astin B has reported in vivo antitumor activity, no other astin has been validated in this specific STING-driven autoimmunity model, highlighting Astin C's unique application in inflammation research.

In vivo Autoimmunity Pharmacodynamics

Astin C (CAS 148057-23-2): Primary Research Application Scenarios Based on Evidence


cGAS-STING Pathway Inhibition as a Chemical Probe in Innate Immunity Research

Astin C is the preferred compound for experiments requiring specific, on-target inhibition of the cGAS-STING signaling axis. It is used to block IRF3 recruitment and downstream inflammatory gene expression (e.g., *Ifnb*, *Cxcl10*) in response to cytosolic DNA, with validated IC50 values of 3.4 μM (murine MEFs) and 10.8 μM (human IMR-90 cells) [1]. This makes it an essential tool for dissecting STING-mediated innate immune responses in vitro and in vivo.

In Vitro Cytotoxicity Screening Against Gastric and Colorectal Cancer Cell Lines

For research programs focused on gastric (BGC-823) or colorectal (HCT-116) cancers, Astin C is the most potent naturally-occurring astin. It demonstrates a 5.8-fold improvement in potency over Astin B in BGC-823 cells (IC50: 3.3 vs. 19.2 μg/mL) and an IC50 of 13.4 μg/mL in HCT-116 cells [1]. This establishes Astin C as the lead compound for further oncology studies involving these cell lines.

Preclinical Model for STING-Driven Autoinflammatory and Autoimmune Disease Research

Astin C has been validated in the *Trex1-/-* mouse model, a gold-standard system for studying STING-dependent autoinflammation. In this model, Astin C (1 mg/kg, i.v., every other day for 14 days) markedly attenuates systemic inflammatory gene expression and alleviates autoimmune pathology [1]. This specific in vivo validation differentiates it from other astins and makes it a valuable reference compound for studying Aicardi-Goutières syndrome, systemic lupus erythematosus, and other STING-associated diseases.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
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